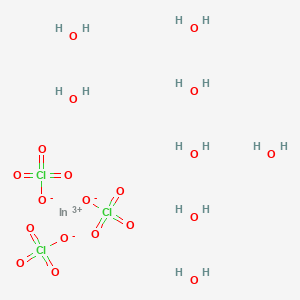
Sodium 4-(2-pyridylazo)resorcinol
説明
Sodium 4-(2-pyridylazo)resorcinol, also known as PAR, is a crystalline compound . It is used as a metal indicator in EDTA titrations . It is also used in studies of zinc release from Escherichia coli aspartate transcarbamoylase, cloud point extraction of copper, zinc, cadmium, and nickel in water samples, and in the chelate titration of aluminum, mercury, lead, and nickel .
Synthesis Analysis
The synthesis of Sodium 4-(2-pyridylazo)resorcinol involves the reaction of PAR sodium salt with aromatic aldehydes and malononitrile in aqueous ethanol to form 2-amino-4-aryl-5-hydroxy-6-(2-pyridylazo)-4H-chromene-3-carbonitriles .Molecular Structure Analysis
The molecular formula of Sodium 4-(2-pyridylazo)resorcinol is C11H7N3Na2O2 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
The electrochemical behavior of Sodium 4-(2-pyridylazo)resorcinol has been studied using various techniques such as square wave voltammetry (SWV), differential pulse polarography (DPP), direct current polarography (DCP), and cyclic voltammetry (CV) . The electrochemical reaction mechanism of the azo dye has been proposed based on these results .Physical And Chemical Properties Analysis
Sodium 4-(2-pyridylazo)resorcinol is a crystalline compound with an orange color . It is soluble in water (partly), and ethanol (slightly), but insoluble in ether, and low-polarity solvents .科学的研究の応用
Analytical Reagent for Colorimetric Estimation of Metals : It has been synthesized and used as an analytical reagent for the colorimetric estimation of cobalt, uranium, and lead. This compound is noted as the most sensitive reagent for cobalt estimation, the most sensitive water-soluble reagent for uranium, and the first published water-soluble reagent for lead estimation (Pollard, Hanson, & Geary, 1959).
Chelating Probe for Metalloproteins : Used as a chromogenic chelator for determining concentrations and affinities of various metal ions from d, p, and f blocks for metal ion-binding biomolecules. Its effectiveness depends on specific experimental conditions, like pH and solvent components (Kocyła, Pomorski, & Krężel, 2015).
Precolumn Chelating Agent in Liquid Chromatography : It's used as a precolumn chelating agent for liquid chromatographic multielement determinations, showing feasibility in determining metal ions like Cu2+, Co2+, Ni2+, and Fe2+ at parts-per-billion level (Roston, 1984).
Spectrophotometric Reagent for Metal Determination : Forms complexes with various metals like niobium, facilitating sensitive spectrophotometric methods for metal determination (Belcher, Ramakrishna, & West, 1962).
Optical Detection of Heavy Metal Ions : Functionalized thermosensitive ionic microgels with this compound can detect trace heavy metal ions in aqueous solutions, demonstrating high selectivity and sensitivity (Zhou, Nie, & Du, 2015).
High-Throughput Screening in Coupling Reactions : Its mercury complex has been used as a halide-ion chemosensor for high-throughput screening of transition-metal-catalyzed coupling reactions (Eom et al., 2016).
Safety And Hazards
将来の方向性
Sodium 4-(2-pyridylazo)resorcinol has potential applications in various fields. For instance, it has been used in studies of zinc release from Escherichia coli aspartate transcarbamoylase, cloud point extraction of copper, zinc, cadmium, and nickel in water samples, and in the chelate titration of aluminum, mercury, lead, and nickel . Future research could explore its potential uses in other areas .
特性
IUPAC Name |
sodium;5-hydroxy-2-(pyridin-2-yldiazenyl)phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,15-16H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPHCQLJZXMJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange or brown powder; [Alfa Aesar MSDS] | |
| Record name | 4-(2-Pyridylazo)resorcinol, monosodium salt, monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11444 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 4-(2-pyridylazo)resorcinol | |
CAS RN |
13311-52-9, 16593-81-0 | |
| Record name | Sodium 4-(2-pyridylazo)resorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(or 2)-(2-pyridylazo)-3(or 5)-(sodiooxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












